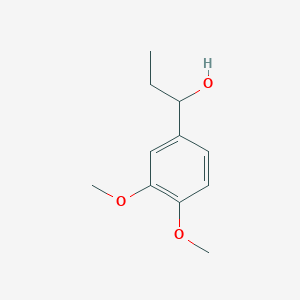

1-(3,4-Dimethoxyphenyl)propan-1-ol

Overview

Description

1-(3,4-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a propanol chain attached to the 1 position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3,4-dimethoxyphenyl)propan-1-one using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

Oxidation: 1-(3,4-Dimethoxyphenyl)propan-1-one

Reduction: 1-(3,4-Dimethoxyphenyl)propane

Substitution: Depends on the nucleophile used

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)propan-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)propan-1-ol can be compared with other similar compounds, such as:

1-(3,4-Dimethoxyphenyl)propan-1-one: The ketone analog, which is more reactive in oxidation-reduction reactions.

1-(3,4,5-Trimethoxyphenyl)propan-1-ol: A similar compound with an additional methoxy group, which may exhibit different chemical and biological properties.

1-(3,4-Dimethoxyphenyl)propane: The fully reduced hydrocarbon analog, which lacks the hydroxyl group and thus has different reactivity.

These comparisons highlight the unique properties of this compound, such as its ability to undergo specific chemical reactions and its potential biological activities.

Biological Activity

1-(3,4-Dimethoxyphenyl)propan-1-ol is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H16O3 and features a propanol backbone substituted with a 3,4-dimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

Anticancer Activity

This compound has been studied for its anticancer properties. It shows cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (NCI-H460), and colon adenocarcinoma (COLO-205).

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 150 |

| NCI-H460 | 120 |

| COLO-205 | 180 |

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This effect is mediated by the activation of caspases and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It inhibits cell cycle progression, particularly at the G0/G1 phase, preventing cancer cells from proliferating.

- Membrane Disruption : In microbial cells, it disrupts membrane integrity, resulting in increased permeability and eventual cell death.

Study on Anticancer Effects

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations ranging from 25 to 200 μM resulted in a dose-dependent decrease in cell viability. The study highlighted significant morphological changes in treated cells, indicative of apoptosis .

Study on Antimicrobial Effects

In another study focusing on its antimicrobial properties, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with an MIC value significantly lower than that of standard antibiotics like chloramphenicol .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYXSFKGIICIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386305 | |

| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10548-83-1 | |

| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the blood-brain barrier permeability of compounds like 1-(3,4-Dimethoxyphenyl)propan-1-ol, particularly those found in natural sources like nutmeg?

A1: Understanding the blood-brain barrier (BBB) permeability of a compound is crucial when investigating its potential to exert effects on the central nervous system (CNS). [] This is particularly relevant for compounds derived from natural sources like nutmeg (Myristica fragrans), which has a history of traditional use for its purported CNS effects. [] By studying the BBB permeability of this compound and its structural analogs found in nutmeg, researchers can gain insights into:

Q2: The research highlights that erythro-2-(4-allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-propan-1-ol, a structural analog of this compound, shows moderate to high BBB permeability and utilizes P-glycoprotein for transport. What are the implications of this finding?

A2: The discovery that erythro-2-(4-allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-propan-1-ol exhibits moderate to high BBB permeability and interacts with P-glycoprotein, an efflux transporter at the BBB, has several important implications: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.